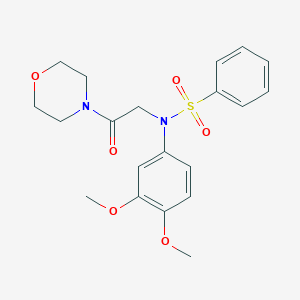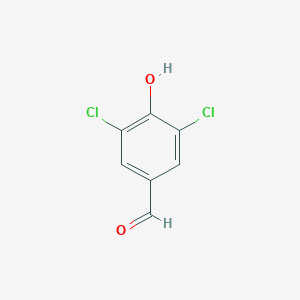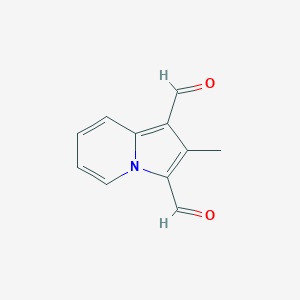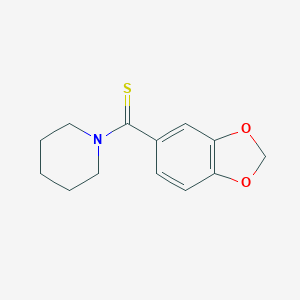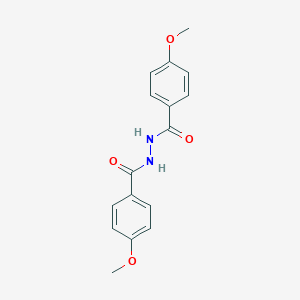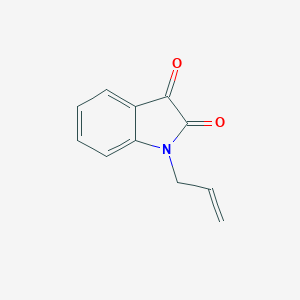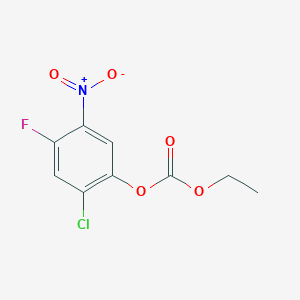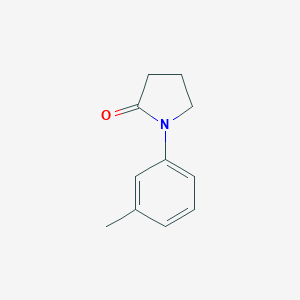
1-(3-Metilfenil)pirrolidin-2-ona
Descripción general
Descripción
“1-(3-Methylphenyl)pyrrolidin-2-one” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “1-(3-Methylphenyl)pyrrolidin-2-one”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of “1-(3-Methylphenyl)pyrrolidin-2-one” is C11H13NO . The structure includes a pyrrolidine ring attached to a 3-methylphenyl group .Chemical Reactions Analysis
The pyrrolidine ring in “1-(3-Methylphenyl)pyrrolidin-2-one” can undergo various chemical reactions. For instance, it can be functionalized or used in ring construction from different cyclic or acyclic precursors .Physical And Chemical Properties Analysis
The molecular weight of “1-(3-Methylphenyl)pyrrolidin-2-one” is 217.31 g/mol . It has a topological polar surface area of 20.3 Ų and a complexity of 245 .Aplicaciones Científicas De Investigación
Descubrimiento de fármacos y química medicinal
Las pirrolidinonas, como “1-(3-Metilfenil)pirrolidin-2-ona”, se utilizan ampliamente en el descubrimiento de fármacos debido a sus propiedades bioactivas. Sirven como un andamiaje para desarrollar compuestos novedosos con posibles efectos terapéuticos. El anillo de pirrolidina, en particular, se favorece por su capacidad para explorar eficientemente el espacio farmacoforico, contribuir a la estereoquímica y aumentar la cobertura tridimensional .
Modulación de la actividad biológica
Los factores estéricos de las pirrolidinonas pueden influir significativamente en la actividad biológica. La orientación espacial de los sustituyentes en el anillo de pirrolidina puede conducir a diferentes perfiles biológicos de los candidatos a fármacos, afectando su modo de unión a las proteínas enantioselectivas .
Agentes antimicrobianos
Los compuestos con una estructura de pirrolidin-2-ona han mostrado una actividad antimicrobiana prometedora. Se han utilizado en la síntesis de varios alcaloides y aminoácidos β inusuales, que son componentes clave en el desarrollo de nuevos agentes antimicrobianos .
Investigación anticancerígena
Los derivados de la pirrolidinona exhiben actividad anticancerígena, y algunos compuestos muestran una actividad mejorada en comparación con fármacos conocidos como la doxorubicina. Esto los hace valiosos en la síntesis de nuevos agentes anticancerígenos y en el estudio de sus relaciones estructura-actividad .
Aplicaciones antiinflamatorias
Las propiedades antiinflamatorias de las pirrolidin-2-onas las hacen adecuadas para desarrollar nuevos fármacos antiinflamatorios. Sus diversas actividades biológicas son cruciales para diseñar potentes agentes bioactivos para tratar afecciones relacionadas con la inflamación .
Desarrollo de antidepresivos
Las pirrolidinonas se han asociado con efectos antidepresivos, proporcionando una base para la creación de nuevas terapias antidepresivas. Su farmacoforo heterocíclico induce efectos farmacológicos significativos que son beneficiosos para el tratamiento de la depresión .
Química analítica
“this compound” se puede utilizar como compuesto estándar o de referencia en métodos como la cromatografía de gases y la espectrometría de masas, lo que ayuda a la identificación y cuantificación de mezclas complejas .
Síntesis enantioselectiva
La estereogenicidad de los carbonos en el anillo de pirrolidina es significativa para la síntesis enantioselectiva. Se pueden sintetizar diferentes estereoisómeros de derivados de pirrolidinona para lograr actividades biológicas específicas, lo cual es esencial en la industria farmacéutica .
Direcciones Futuras
Mecanismo De Acción
Target of Action
1-(3-Methylphenyl)pyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolidin-2-one, are known to interact with their targets due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . This interaction leads to changes in the target, which can result in various biological effects .
Biochemical Pathways
Pyrrolidin-2-one derivatives are known to affect various biological pathways, leading to diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, the parent compound of pyrrolidin-2-one, have been studied
Result of Action
Pyrrolidin-2-one derivatives are known to exhibit diverse biological activities . For example, 3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one exhibited antitumor activity against lung cancer with growth inhibition of 55% and CNS cancer with growth inhibition of 67% .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could potentially be influenced by environmental factors.
Análisis Bioquímico
Cellular Effects
Pyrrolidin-2-ones have been reported to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . These effects suggest that 1-(3-Methylphenyl)pyrrolidin-2-one could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This suggests that 1-(3-Methylphenyl)pyrrolidin-2-one could potentially exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
It is known that pyrrolidin-2-ones are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity . This suggests that 1-(3-Methylphenyl)pyrrolidin-2-one could potentially interact with various enzymes or cofactors and affect metabolic flux or metabolite levels.
Propiedades
IUPAC Name |
1-(3-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9-4-2-5-10(8-9)12-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAACMFZWHCPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310736 | |
| Record name | 1-(3-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24059-72-1 | |
| Record name | 1-(3-Methylphenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24059-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 231482 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024059721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC231482 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)
![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)
![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)

